![molecular formula C25H38N2O2 B14000560 N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide) CAS No. 86583-03-1](/img/structure/B14000560.png)
N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of adamantanone with appropriate amines and carboxylic acids. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This reaction yields nitrogen-containing adamantane derivatives with exocyclic double bonds.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants has been explored . Additionally, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantane-based ketones and alcohols.
Reduction: Reduction reactions can yield adamantane-based amines and hydrocarbons.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups like bromine or chlorine into the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine, potassium permanganate (KMnO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Halogenating agents: Bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions include adamantane-based ketones, alcohols, amines, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives have been shown to inhibit viral replication by blocking ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dehydroadamantane: A compound with similar structural features but different reactivity and applications.
Adamantane-based ketones and alcohols: These compounds share the adamantane core but have different functional groups and properties.
Uniqueness
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is unique due to its dual adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials .
Eigenschaften
CAS-Nummer |
86583-03-1 |
|---|---|
Molekularformel |
C25H38N2O2 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
N-[2-(adamantane-1-carbonylamino)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H38N2O2/c1-15(27-23(29)25-11-19-5-20(12-25)7-21(6-19)13-25)14-26-22(28)24-8-16-2-17(9-24)4-18(3-16)10-24/h15-21H,2-14H2,1H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
UKSZEFOHGSIMLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
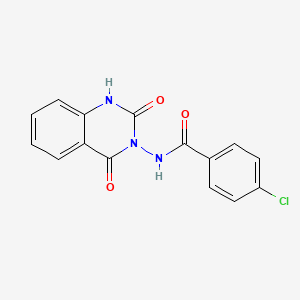
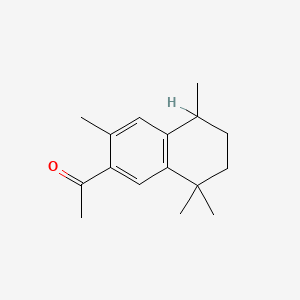
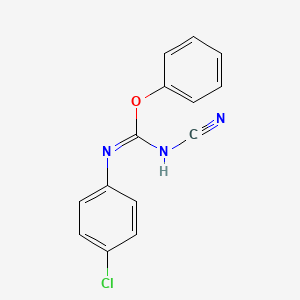

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
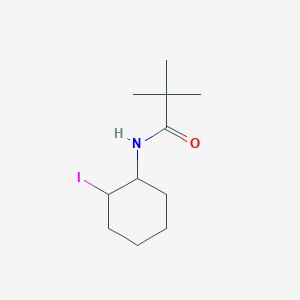

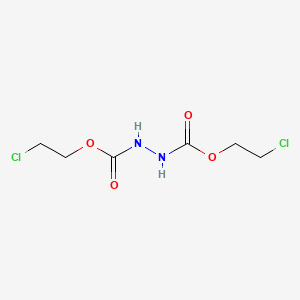

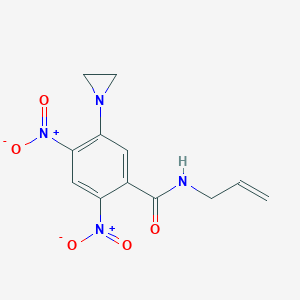
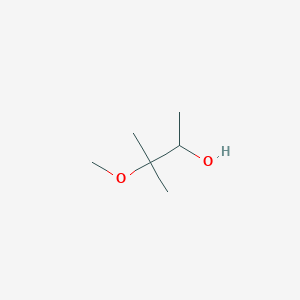
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)
